molecular formula C10H13ClN4 B1669865 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane CAS No. 286946-32-5

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane

Numéro de catalogue: B1669865
Numéro CAS: 286946-32-5
Poids moléculaire: 224.69 g/mol
Clé InChI: USXYDBGSWSSTGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[321]octane is a chemical compound with the molecular formula C10H13ClN4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Applications De Recherche Scientifique

Nicotinic Acetylcholine Receptor Interactions

Research indicates that derivatives of 6-chloropyridazine, including 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane, exhibit significant binding affinity towards nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurological functions and are implicated in various disorders such as Alzheimer's disease and pain management .

Binding Studies:

  • Molecular docking simulations and binding assays are employed to elucidate the mechanism of action of this compound.
  • Studies have shown that modifications to the chloropyridazine moiety can enhance binding affinity and selectivity for specific nAChR subtypes .

Potential Therapeutic Uses

The unique pharmacological profile of this compound positions it as a candidate for developing therapeutic agents targeting neurodegenerative diseases and chronic pain conditions .

Case Studies:

  • A study published in the Journal of Medicinal Chemistry explored various derivatives of chloropyridazine and their effects on nAChRs, demonstrating the potential for developing new analgesics .
  • Another research effort highlighted the compound's role in modulating neurotransmitter release, suggesting applications in treating cognitive deficits associated with neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound involves several synthetic strategies aimed at functionalizing the bicyclic structure while maintaining biological activity.

Synthesis Techniques:

  • Functionalization Reactions: These reactions allow for the introduction of various substituents to enhance biological activity or selectivity.
  • Derivatization Approaches: Creating analogs through derivatization can lead to compounds with improved pharmacokinetic properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
8-Azabicyclo[3.2.1]octaneStructureLacks halogen substituents; primarily studied for analgesic properties
EpibatidineStructurePotent analgesic; contains a similar bicyclic structure but differs in substitution patterns
6-Chloropyridazine DerivativesVariousFocus on different substituents on the pyridazine ring; varying biological activities

The structural characteristics of this compound may confer distinct pharmacological properties compared to its analogs, particularly in terms of receptor binding and therapeutic efficacy.

Mécanisme D'action

The compound exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. By binding to these receptors, the compound can modulate their activity, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Epibatidine: A potent nicotinic acetylcholine receptor agonist with similar structural features.

    Tropane Alkaloids: Compounds like cocaine and atropine that share the 8-azabicyclo[3.2.1]octane scaffold.

Uniqueness

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other similar compounds, it has a chlorine atom on the pyridazine ring, which may influence its binding affinity and selectivity for nicotinic acetylcholine receptors .

Activité Biologique

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane, also known as DBO-83, is a compound characterized by its unique bicyclic structure and the presence of a chloropyridazine moiety. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C10_{10}H13_{13}ClN4_4
  • Molecular Weight : 224.69 g/mol
  • CAS Number : 1269198-85-7
  • Synonyms : DBO-83, 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Type III Secretion System (T3SS) : In studies assessing its effects on bacterial pathogens, this compound demonstrated the ability to inhibit the T3SS, which is crucial for the virulence of certain bacteria such as Salmonella and Shigella. At concentrations around 50 μM, it was shown to reduce secretion levels by approximately 50% without completely inhibiting the process .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Its structural features suggest potential interactions with bacterial membranes or critical enzymes involved in bacterial metabolism.

Case Studies and Research Findings

A comprehensive review of available literature reveals several significant findings regarding the biological activity of this compound:

StudyObjectiveFindings
Pendergrass et al., 2020Assessing T3SS inhibitionCompound inhibited secretion at 50 μM; downregulates major activator ler .
EPA CompTox DatabaseToxicological profileNo significant toxicity reported at standard testing concentrations; further studies recommended for long-term effects .
PubChem DatabaseChemical properties and biological activitiesIdentified as having potential applications in drug development due to its unique structure and activity profile .

Potential Applications

Given its biological activities, this compound may have applications in:

  • Antibiotic Development : Its ability to inhibit bacterial virulence factors positions it as a candidate for developing new antibiotics.
  • Research Tool : The compound can be used in laboratory settings to study T3SS mechanisms and bacterial pathogenesis.

Propriétés

IUPAC Name

3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXYDBGSWSSTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423410
Record name 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286946-32-5
Record name 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 4
Reactant of Route 4
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 5
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 6
Reactant of Route 6
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.